7-(4-Cyclohexylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-Cyclohexylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a cyclohexylpiperazine moiety, a methoxyphenyl group, and a dimethylpyrazolo[1,5-a]pyrimidine core
Preparation Methods
The synthesis of 7-(4-Cyclohexylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of 5-amino-1H-pyrazole with β-diketones or β-ketoesters under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the pyrazolo[1,5-a]pyrimidine intermediate.
Attachment of the Cyclohexylpiperazine Moiety: The final step involves the coupling of cyclohexylpiperazine with the intermediate compound, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.
Chemical Reactions Analysis
7-(4-Cyclohexylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Scientific Research Applications
7-(4-Cyclohexylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 7-(4-Cyclohexylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with G-protein coupled receptors (GPCRs) and ion channels, modulating their activity.
Pathways Involved: It affects signaling pathways related to neurotransmission, including the dopaminergic and serotonergic systems, which are crucial for its potential therapeutic effects.
Comparison with Similar Compounds
7-(4-Cyclohexylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds:
Imidazo[1,5-a]pyridine Derivatives: These compounds share a similar core structure and are also studied for their pharmacological properties.
Pyrazolo[1,5-a]pyrimidine Derivatives: Other derivatives of pyrazolo[1,5-a]pyrimidine exhibit similar biological activities and are used in medicinal chemistry.
Biological Activity
The compound 7-(4-Cyclohexylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and safety profile.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a cyclohexylpiperazine moiety and a methoxyphenyl group, contributing to its pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. In vitro evaluations have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, compounds derived from pyrazolo[1,5-a]pyrimidine have shown promising results against breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values ranging from 0.87 to 12.91 μM .
Table 1: Anticancer Efficacy Against Selected Cell Lines
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
This compound | MCF-7 | 0.87 - 12.91 | |
Compound X | MDA-MB-231 | 1.75 - 9.46 | |
Compound Y | HGC-27 | 4.64 |
Antimicrobial Activity
The compound's antimicrobial potential has also been explored. In studies involving various bacterial strains, derivatives of pyrazolo[1,5-a]pyrimidines have shown effectiveness against both Gram-positive and Gram-negative bacteria. Notably, compounds with similar structural features exhibited significant inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity Against Selected Bacterial Strains
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Adenosine A2A Receptor Antagonism : The compound has been identified as an antagonist of the adenosine A2A receptor, which plays a crucial role in various physiological processes including immune response modulation and neurotransmission .
- Inhibition of Cell Proliferation : The presence of the pyrazolo[1,5-a]pyrimidine core is linked to the inhibition of cell proliferation through apoptotic pathways, particularly in cancer cells .
Safety Profile
Safety assessments are critical for the development of new pharmacological agents. Preliminary studies indicate that compounds similar to this compound exhibit favorable safety profiles in vivo. For example, in subacute toxicity studies conducted on healthy mice at doses up to 40 mg/kg/day for three days, no significant adverse effects were observed .
Properties
IUPAC Name |
7-(4-cyclohexylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O/c1-18-17-23(29-15-13-28(14-16-29)20-9-5-4-6-10-20)30-25(26-18)24(19(2)27-30)21-11-7-8-12-22(21)31-3/h7-8,11-12,17,20H,4-6,9-10,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFDBFUDENDVFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4CCCCC4)C)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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